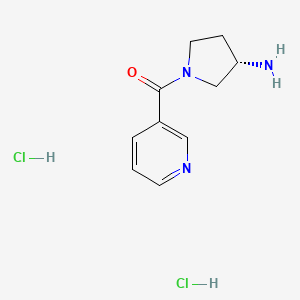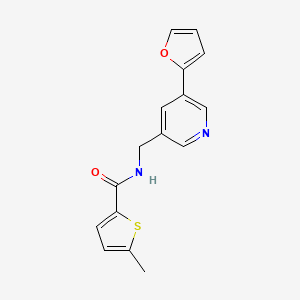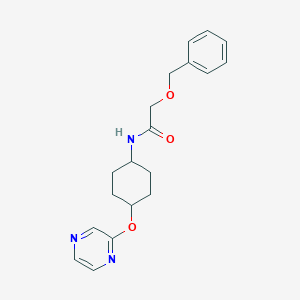
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3O and its molecular weight is 264.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Activity Modulation
Research into the enzyme family known as pyridine nucleotide-disulfide oxidoreductases, which includes dihydrolipoamide dehydrogenase (E3), indicates a broad interest in compounds that can influence enzyme activity. E3 plays a critical role in various metabolic pathways, including the oxidative decarboxylation of alpha-keto acids. Compounds similar to "(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride" could potentially serve as modulators of enzyme activity, offering insights into enzyme function, mechanism, and therapeutic targeting for metabolic diseases (Carothers, Pons, & Patel, 1989).
Surface Functionalization
The chemical versatility of pyrrolidone and its derivatives, as reviewed in the literature, showcases their utility in surface chemistry for creating functional materials with tailored properties. Such compounds can be used to modify surfaces, enhancing solubility, compatibility, and solvency, which is crucial in the development of sensors, catalysts, and biocompatible materials. The structure of "this compound" suggests potential applications in surface functionalization, where its specific functional groups could interact with various substrates for enhanced performance or specificity (Login, 1995).
Development of Pharmaceutical Agents
In pharmaceutical research, the synthesis and functional exploration of compounds with complex molecular architectures, such as "this compound," are pivotal. These compounds are often investigated for their potential as drug candidates or as intermediates in drug synthesis. For example, the review on the development of (S)-clopidogrel highlights the importance of stereochemically pure enantiomers in drug efficacy and safety, suggesting that similarly complex compounds could be synthesized and evaluated for a range of pharmacological activities, including antithrombotic and antiplatelet functions (Saeed et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .
Biochemical Pathways
Related compounds such as pyrrolopyrazine derivatives have been found to impact a variety of biological pathways, including those involved in inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Pharmacokinetics
The compound’s molecular weight is 26415 , which suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds such as pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWVYJHUIDJBBX-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)




![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2533651.png)


![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)
![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)
![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)

![3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid](/img/structure/B2533663.png)
